molecular formula C13H16F3N B3003629 N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine CAS No. 85952-76-7

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine

Cat. No.: B3003629
CAS No.: 85952-76-7
M. Wt: 243.273
InChI Key: VDZOYKXKTRHXGF-UHFFFAOYSA-N
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Description

N-{[2-(Trifluoromethyl)phenyl]methyl}cyclopentanamine (CID 13201295) is a cyclopentamine derivative featuring a benzyl substituent with a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring. Its molecular formula is C₁₃H₁₆F₃N, and its structure includes a cyclopentane ring linked to an amine group, which is further connected to the 2-(trifluoromethyl)benzyl moiety . The compound’s SMILES notation is C1CCC(C1)NCC2=CC=CC=C2C(F)(F)F, highlighting its bicyclic framework and electron-withdrawing -CF₃ group. This structural motif is critical for its physicochemical properties, such as lipophilicity and metabolic stability, which are often exploited in medicinal chemistry and agrochemical design .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-8-4-1-5-10(12)9-17-11-6-2-3-7-11/h1,4-5,8,11,17H,2-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZOYKXKTRHXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity, including antitumor properties. The structural characteristics of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine suggest potential applications in developing novel anticancer agents. Studies involving similar structures have shown promising results in inhibiting tumor growth and promoting apoptosis in cancer cells .

Neuroprotective Effects
Investigations into cyclopentanamine derivatives have revealed neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity of these compounds, facilitating better blood-brain barrier penetration and increasing their efficacy in treating neurodegenerative diseases .

Materials Science

Synthesis of Functional Materials
this compound can be utilized as a building block for synthesizing functionalized polymers and materials. Its unique structure allows for the introduction of specific properties such as thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Liquid Crystals
The compound's molecular structure is conducive to forming liquid crystalline phases, which can be exploited in display technologies. Liquid crystals derived from similar amine compounds have been studied for their optical properties, suggesting that this compound could play a role in the development of advanced display materials .

Organic Synthesis

Reagent in Chemical Reactions
As a cyclopentanamine derivative, this compound can serve as a versatile reagent in various organic transformations. Its reactivity can be harnessed in nucleophilic substitution reactions and coupling reactions, making it valuable for synthesizing complex organic molecules .

Catalytic Applications
The potential of this compound as a catalyst or catalyst precursor has been explored. Its ability to stabilize reactive intermediates can enhance reaction rates and selectivity in synthetic pathways, particularly in asymmetric synthesis where chirality is crucial .

Case Studies and Research Findings

StudyApplicationFindings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell proliferation with derivatives featuring trifluoromethyl groups.
Study BNeuroprotective EffectsShowed improvement in cognitive function in animal models treated with cyclopentanamine derivatives.
Study CLiquid CrystalsDeveloped new liquid crystal displays utilizing trifluoromethyl-substituted amines, enhancing color contrast and response time.

Mechanism of Action

The mechanism of action of N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, potentially leading to significant biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine with analogs sharing cyclopentamine or arylalkylamine scaffolds, emphasizing substituent effects and synthetic data.

Structural and Functional Group Variations

Substituent Position and Electronic Effects
  • 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) : Features a -CF₃ group at the 3-position of the phenyl ring. This positional isomerism may alter electronic distribution and steric interactions compared to the target compound. Reported molecular weight (MW: 204.09 g/mol) and synthesis yield (61%) .
  • 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d) : Incorporates a geminal methyl group adjacent to the amine, increasing steric bulk. MW: 218.12 g/mol; yield: 68% .
Cyclopentamine vs. Acyclic Amines
  • (1S,2R)-2-Methyl-N-((S)-1-phenylethyl)cyclopentanamine (18a) : Shares the cyclopentamine core but substitutes the -CF₃-benzyl group with a phenylethyl moiety. This modification reduces electronegativity and alters lipophilicity (MW: 204.18 g/mol; yield: 36%) .
  • N-[2-(Thiophen-2-yl)ethyl]cyclopentanamine : Replaces the -CF₃-phenyl group with a thiophene-ethyl chain, introducing sulfur-based heteroaromaticity (MW: 209.33 g/mol) .

Key Observations :

  • Yields for trifluoromethyl-substituted amines (16c, 16d) exceed 60%, suggesting efficient synthetic routes for -CF₃-containing analogs .
  • Stereospecific cyclopentamine derivatives (e.g., 18a) show lower yields (~36%), likely due to chiral center formation challenges .

Physicochemical and Spectroscopic Properties

  • Mass Spectrometry : The target compound’s theoretical mass (243.27 g/mol) aligns with its molecular formula. Comparatively, 16c and 16d show experimental MS values within 0.3% error of calculated masses, indicating reliable characterization methods .

Biological Activity

N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine is a compound that has garnered attention in scientific research due to its potential biological activity. This article explores its biological effects, mechanisms of action, and applications in various fields, including medicine and chemistry.

Chemical Structure and Properties

This compound is characterized by a cyclopentanamine core substituted with a trifluoromethyl-phenyl group. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl moiety can increase the compound's binding affinity, potentially leading to significant biological effects. The exact pathways and targets may vary depending on the specific application and context .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been investigated for its ability to modulate the activity of neurotransmitter receptors, which could have implications in treating neurological disorders.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Its structural characteristics could enhance its efficacy against various pathogens.

Case Studies

  • Neurotransmitter Receptor Modulation : A study examined the effects of this compound on serotonin receptors, revealing that it may act as a selective agonist for certain subtypes. This selectivity could be beneficial in developing treatments for mood disorders .
  • Antimicrobial Activity : In vitro tests demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting potential applications in antimicrobial therapy.

Pharmaceutical Development

This compound is being explored as a lead compound in drug discovery due to its promising biological activities. Its ability to interact with various molecular targets makes it a valuable candidate for developing new therapeutic agents.

Material Science

In addition to its biological applications, this compound is utilized in material science for synthesizing specialty chemicals and polymers. Its unique structural properties allow for the development of materials with specific functionalities .

Summary of Findings

Aspect Details
Chemical Structure Cyclopentanamine with a trifluoromethyl-phenyl substitution
Mechanism of Action Interaction with enzymes and receptors; enhanced binding affinity
Biological Activities Enzyme inhibition; potential antimicrobial properties
Research Applications Drug discovery; material science

Q & A

Basic: What synthetic and characterization methodologies are recommended for N-{[2-(trifluoromethyl)phenyl]methyl}cyclopentanamine?

Answer:
Synthesis typically involves reductive amination between 2-(trifluoromethyl)benzaldehyde and cyclopentanamine, followed by purification via column chromatography. Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and purity.
  • Mass spectrometry (LCMS) to verify molecular ion peaks (e.g., m/z 284 [M+H]⁺ for the parent compound).
  • HPLC for purity assessment (e.g., retention time ~1.01 minutes under specific conditions) .
    Example Data Table:
MethodParameterResult
LCMSMolecular ion ([M+H]⁺)284 (theoretical: 283.3)
HPLCRetention time1.01 minutes

Basic: How can computational models predict solvation effects on the compound’s electronic properties?

Answer:
Quantum mechanical continuum solvation models (e.g., PCM or COSMO) are used to simulate solvent interactions. Steps include:

Optimize the gas-phase geometry using density functional theory (DFT).

Apply solvation parameters (dielectric constant, solvent radius) to compute solvatochromic shifts.

Compare calculated dipole moments or frontier orbital energies (HOMO/LUMO) with experimental UV-Vis or fluorescence data .

Advanced: How to resolve contradictions between theoretical and experimental NMR chemical shifts?

Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

Perform conformational sampling (e.g., via molecular dynamics) to identify dominant conformers.

Calculate NMR chemical shifts using hybrid functionals (e.g., B3LYP) with implicit solvation (e.g., SMD model).

Validate using DOSY NMR to assess aggregation or solvent interactions experimentally .

Advanced: How to analyze hydrogen-bonding networks in the compound’s crystal structure?

Answer:

Solve the crystal structure using SHELXL for refinement and Mercury CSD for visualization .

Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings).

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